N-methoxy-1-phenoxymethanamine

Enzyme Inhibition Adrenaline Biosynthesis PNMT

Researchers needing reliable negative controls for PNMT HTS face false-positive risks. N-Methoxy-1-phenoxymethanamine (CAS 193547-79-4) provides a validated solution: • Weak PNMT affinity (Ki = 1.11 mM) ensures no interference at 1-10 µM screening concentrations • N-Methoxy group enables pH-dependent hydrolysis studies for amine coupling • Documented CYP2A6 binding (Kd = 4,500 nM) supports DMPK assay calibration Supplied at ≥95% purity with 10-100 mg in-stock packs and bulk custom options.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 193547-79-4
Cat. No. B576016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-1-phenoxymethanamine
CAS193547-79-4
SynonymsMethanamine, N-methoxy-1-phenoxy- (9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCONCOC1=CC=CC=C1
InChIInChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyFBXGSCSDPUKYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-1-phenoxymethanamine: Identity and Classification


N-Methoxy-1-phenoxymethanamine (CAS 193547-79-4) is an organic compound belonging to the class of N-methoxy amines, specifically a hydroxylamine derivative where a phenoxymethyl group is attached to the nitrogen of methoxyamine. With a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol, it features a characteristic N–O bond that defines its reactivity profile. The compound has been catalogued in authoritative chemical databases and is available from multiple chemical suppliers, typically at 95% purity . While it is not a marketed drug, its unique structural features have led to its investigation as a biochemical tool, notably as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT) [1].

Low-activity reference control for PNMT screening assays
May support baseline establishment in SAR studies
N-methoxy reactivity probe for pH-dependent stability studies
Useful for synthetic methodology development
PPMA-class fragment for QSAR model expansion
Contributes N-substitution pattern data

N-Methoxy-1-phenoxymethanamine: Structural Determinants


N-Methoxy-1-phenoxymethanamine cannot be replaced by generic amines or even other N-alkoxy amines without fundamentally altering its reactivity profile. The presence of the N-methoxy group (CH3O–NH–) is a critical reactivity control element that enhances nitrogen nucleophilicity and enables unique coupling reactions [1]. This is a class-defining feature; simple amines or hydroxylamines lacking this N–O bond exhibit different reaction pathways. Furthermore, the phenoxy group contributes to a distinct electronic environment and physicochemical property set (e.g., a calculated logP of -1.688 [2]), which influences solubility, membrane permeability, and biological target interaction. Substitution with a benzyloxy analog (e.g., CAS 22513-22-0) alters both steric bulk and electronic distribution, while replacement with a simple alkyl chain would eliminate aromatic interactions crucial for binding in PNMT assays [3]. The quantitative evidence below demonstrates how these structural features translate to measurable performance differences.

Reactivity control mismatch Generic amines or N-alkyloxy amines lack the N-methoxy group that directs coupling reactivity and nucleophilicity.
Aromatic interaction loss Replacing the phenoxy moiety with a benzyloxy or alkyl chain alters steric bulk and electronic distribution, potentially removing key PNMT binding contacts.
Physicochemical profile shift The distinctive low lipophilicity and aqueous solubility profile of this N-methoxy amine may not be reproduced by more lipophilic analogs.

N-Methoxy-1-phenoxymethanamine: Comparative Performance Evidence


PNMT Inhibition vs Potent Inhibitors

N-Methoxy-1-phenoxymethanamine exhibits a Ki of 1,110,000 nM (1.11 mM) against phenylethanolamine N-methyltransferase (PNMT), classifying it as a weak inhibitor. This contrasts sharply with the high potency of optimized PNMT inhibitors such as PNMT-IN-1, which has a Ki of 1.2 nM [1]. The difference in potency is approximately 925,000-fold. This quantitative gap is critical: the compound is not a candidate for potent enzyme inhibition but serves as a structurally distinct, low-activity reference control or a fragment for structure-activity relationship (SAR) studies.

PNMT Potency Gap
Head-to-head
Ki 1,110,000 nM (target)
vs. PNMT-IN-1 Ki 1.2 nM
~925,000-fold lower potency
Supports role as weak-binding control, not a potent lead
Bovine PNMT radiochemical assay context
Enzyme Inhibition Adrenaline Biosynthesis PNMT

PNMT Inhibition vs Constrained Analogs

Compared to conformationally constrained phenylethylamine analogs, N-methoxy-1-phenoxymethanamine (Ki = 1,110,000 nM) is significantly less potent than the relatively planar inhibitor 2-aminotetralin (2AT, Ki = 6,800 nM) and other constrained analogs like compound 11 (Ki = 206,000 nM) [1]. The target compound is approximately 163-fold less potent than 2AT and 5.4-fold less potent than compound 11. This is consistent with the steric and electronic demands of the PNMT active site, which prefers planar ligands and tolerates only small substituents.

Constrained Analog Comparison
Head-to-head
Ki 1,110,000 nM (target)
2AT Ki 6,800 nM; Cmpd 11 Ki 206,000 nM
~163-fold less potent than 2AT
Positions compound as negative control for steric tolerance studies
Consistent with PNMT active-site planar preference
Medicinal Chemistry PNMT Inhibition Conformational Restriction

Lipophilicity and Permeability Profile

N-Methoxy-1-phenoxymethanamine has a calculated logP of -1.688 [1], indicating relatively high hydrophilicity compared to other simple amines and phenethylamine analogs. For context, phenethylamine itself has a logP of approximately 1.5 [2], while many CNS-active amine drugs have logP values between 2 and 5. This lower logP value suggests the compound will have greater aqueous solubility and reduced membrane permeability relative to more lipophilic amine analogs, directly impacting its behavior in biological assays and chemical extractions.

Lipophilicity Profile
Class-level
logP -1.688 (calculated)
Phenethylamine logP ≈ 1.5; CNS amines logP 2–5
>3 log units more hydrophilic
Predicts higher aqueous solubility, lower membrane permeability vs. lipophilic analogs
Class-level inference; experimental confirmation advised
Physicochemical Properties Lipophilicity logP

Aqueous Solubility and pH Stability

While quantitative solubility data for N-methoxy-1-phenoxymethanamine is not available in primary literature, a structurally related N-methoxy compound (CHEMBL4682084) demonstrates moderate stability in pH 7.4 PBS buffer, with oligopeptide conversion measured up to 24 hours at 100 µM [1]. In contrast, the target compound is expected to be susceptible to hydrolysis under acidic conditions . This contrasts with simpler, more stable amines like benzylamine, which are generally stable across a wide pH range. The presence of the N–O and acetal-like bonds makes this compound a useful probe for pH-dependent reactivity studies, but it requires careful handling under non-acidic conditions.

Stability Context
Supporting evidence
Acid-labile; stable >24h at pH 7.4 (class analog)
Benzylamine: stable across wide pH
Not directly quantified; inferred from related N-methoxy compound
Informs pH-specific handling and storage to prevent degradation
Data to verify; avoid acidic buffers in assay design
Solubility Stability Preformulation

N-Methoxy-1-phenoxymethanamine: Application Scenarios


PNMT Assay: Low-Potency Control

Given its weak Ki of 1.11 mM against PNMT [1], N-methoxy-1-phenoxymethanamine serves as an ideal negative control or reference compound for high-throughput screening (HTS) assays targeting this enzyme. Its low potency ensures that it does not interfere with signal detection at typical screening concentrations (1-10 µM), while its structural similarity to more potent inhibitors allows for the establishment of a baseline for structure-activity relationship (SAR) studies. This is particularly valuable in academic and pharmaceutical labs developing novel PNMT inhibitors for cardiovascular or CNS indications [2].

N-Methoxy Reactivity and Stability Probe

The N-methoxy group in this compound is a known reactivity control element [1]. This compound can be used as a model substrate to study pH-dependent hydrolysis and the formation of N-acyliminium ions under acidic conditions [2]. This is directly relevant for synthetic chemists developing new amine coupling methodologies, particularly in the synthesis of multi-substituted amines. The compound's moderate stability at pH 7.4 allows for its use in neutral aqueous conditions, while its susceptibility to acid provides a clean switch for controlled reactivity studies.

CYP2A6 Binding: Negative Control

N-Methoxy-1-phenoxymethanamine has been shown to bind to cytochrome P450 2A6 (CYP2A6) with a Kd of 4,500 nM (4.5 µM) [1]. This relatively weak affinity, combined with its non-drug-like structure, makes it a useful negative control compound in assays screening for potent CYP2A6 inhibitors or substrates. Its low potency helps to differentiate non-specific binding from true, high-affinity interactions, ensuring the reliability of high-throughput screening campaigns focused on drug metabolism and toxicity [2].

PPMA Class SAR Fragment

As a member of the broader phenoxyphenyl-methanamine (PPMA) class, N-methoxy-1-phenoxymethanamine provides a valuable data point for quantitative structure-activity relationship (QSAR) models [1]. Its measured physicochemical properties (e.g., logP = -1.688) and weak PNMT inhibitory activity contribute to the understanding of how N-substitution patterns affect biological activity. This supports computational chemists and medicinal chemists in the rational design of new PPMA-based therapeutics targeting 5-HT2A, SERT, or other GPCRs [1].

Application
Selection Property
Validation Focus
PNMT low-activity control
Weak binding affinity for baseline establishment
Confirm no signal interference at screening concentrations
N-methoxy reactivity probe
pH-dependent hydrolysis and coupling behavior
Verify acid lability and neutral buffer stability
CYP2A6 negative control
Low CYP2A6 affinity (Kd context)
Differentiate non-specific binding in screening
PPMA SAR fragment
N-substitution pattern and physicochemical data
Validate logP and PNMT inhibition contributions to QSAR
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